Clinical Hypolipidemic Efficacy: Tibric Acid vs. Clofibrate and Placebo
In a 6-month clinical trial of patients with type IV hyperlipoproteinemia, both tibric acid and clofibrate significantly reduced mean serum triglyceride concentrations compared to placebo. However, clofibrate demonstrated broader efficacy across baseline triglyceride levels, while tibric acid's effect was more pronounced in the high pathological level group [1]. In a cross-over study, clofibrate produced a greater mean reduction in plasma triglycerides (45%) than tibric acid (23%) over longer treatment intervals [2].
| Evidence Dimension | Serum Triglyceride Reduction |
|---|---|
| Target Compound Data | Mean reduction of 23% from baseline after 47 weeks (P < 0.001) [2]; Reduction observed in 28 of 34 patients (>10% decrease) [2]. |
| Comparator Or Baseline | Clofibrate: Mean reduction of 45% after 38 weeks (P < 0.001) [2]; Reduction in 31 of 34 patients (>10% decrease) [2]. |
| Quantified Difference | Clofibrate showed a 22% greater absolute reduction in plasma triglycerides compared to tibric acid in this study. |
| Conditions | Randomized, cross-over clinical trial in 34 patients with primary hypertriglyceridemia after dietary stabilization. |
Why This Matters
Quantifies the specific hypolipidemic potency of tibric acid relative to the established fibrate clofibrate, enabling precise experimental design and interpretation of lipid-lowering studies.
- [1] Bielmann P, Brun D, Moorjani S, Gagnon MA, Tétreault L, Lupien PJ. Hypolipidemic effect of tibric acid. A comparison with clofibrate and placebo in type IV hyperlipoproteinemia. Int J Clin Pharmacol Biopharm. 1977;15(4):166-71. PMID: 192685. View Source
- [2] Smith FR, Noble RP, Goodman DS. Treatment of hypertriglyceridemia with tibric acid and clofibrate — Cross-over studies, effects on lipoproteins and absence of post-drug rebound. Atherosclerosis. 1978;29(3):345-54. doi:10.1016/0021-9150(78)90081-3. View Source
